
N-(3-chlorophenyl)-4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the chlorophenyl group could be introduced via electrophilic aromatic substitution, while the dihydropyridine ring could be formed via a multi-component reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dihydropyridine ring, in particular, would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present. For example, the hydroxy group could potentially participate in acid-base reactions, while the chlorophenyl group could undergo further electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar hydroxy and carboxamide groups could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization in Materials Science
- Polymer Synthesis : Studies focus on the synthesis of new aromatic polyamides containing imide units, demonstrating enhanced thermal stability and solubility due to the presence of thermally stable pendent imido groups and internally plasticizing n-alkyl chains (Choi & Jung, 2004).
Crystallography and Molecular Structure
- Hydrogen Bonding Studies : Research includes the analysis of crystal structures of anticonvulsant enaminones, revealing details about hydrogen bonding and molecular conformations (Kubicki, Bassyouni & Codding, 2000).
- Interaction Landscapes : Studies probing the electronic properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides, focusing on hydrogen bonding modes, molecular planarity, and interaction environments (Gallagher et al., 2022).
Pharmacology and Medicinal Chemistry
- Biological Activities : Research on novel compounds synthesized using pyridinecarboxamides, evaluated for their antidepressant and nootropic activities, indicating potential as CNS active agents (Thomas et al., 2016).
- Antimicrobial Agents : Studies on compounds like N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides showing potential as antimicrobial agents (Desai, Dodiya & Shihora, 2011).
Chemical Synthesis and Applications
- Chemical Synthesis Studies : Exploration of historical and new synthesis pathways to related chemical compounds, contributing to a better understanding of chemical synthesis techniques (Wiedemann & Grohmann, 2009).
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. If the compound shows promising biological activity, it could be further optimized and potentially developed into a therapeutic agent .
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Pyridine derivatives have been shown to affect various pathways, including those involved in cell signaling, metabolism, and gene expression
Pharmacokinetics
Similar compounds have been shown to be metabolized by the cyp3a enzyme, suggesting that this compound may also be metabolized by this enzyme . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Similar compounds have been shown to have various biological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-12-9-16(24)17(18(25)22-14-7-4-5-13(20)10-14)19(26)23(12)11-15-6-2-3-8-21-15/h2-10,24H,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPPVHVTNVVMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
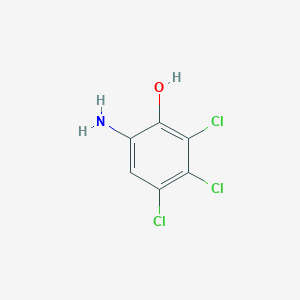

![benzo[d]thiazol-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2889355.png)
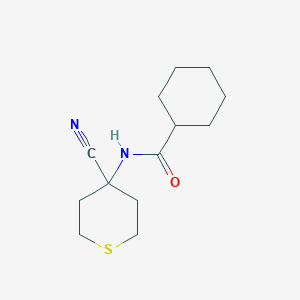
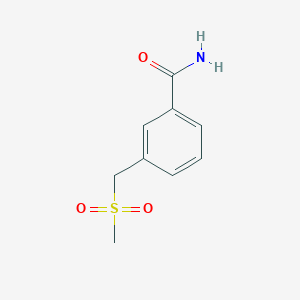
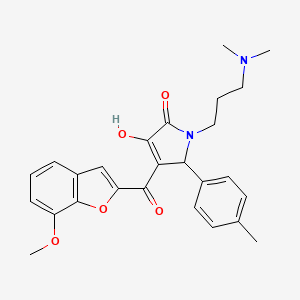
![1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2889359.png)
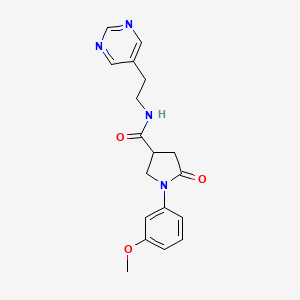
![6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2889363.png)
![2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2889364.png)


![1-(3,5-Dimethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2889369.png)

